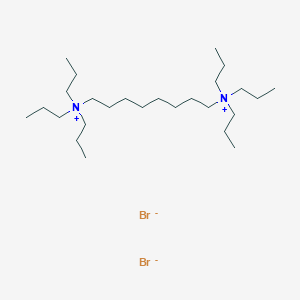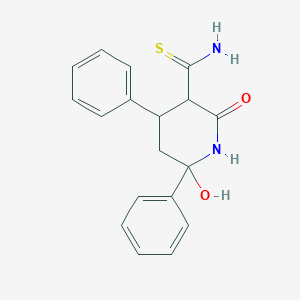
1-Dodecyl-2,2'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. It is characterized by the presence of a dodecyl chain attached to the nitrogen atom of the bipyridine ring, resulting in a cationic surfactant. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and in the formation of micelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a dodecyl halide, such as dodecyl bromide. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
2,2’-bipyridine+dodecyl bromide→1-Dodecyl-2,2’-bipyridin-1-ium dibromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The bipyridine ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivative.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
1-Dodecyl-2,2’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations and as a drug carrier.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide is primarily based on its amphiphilic nature. The dodecyl chain interacts with hydrophobic environments, while the bipyridine ring can engage in π-π interactions and coordinate with metal ions. This dual functionality allows the compound to form micelles, encapsulate hydrophobic molecules, and interact with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound without the dodecyl chain, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): A well-known herbicide with a similar bipyridine structure but different functional groups.
Uniqueness
1-Dodecyl-2,2’-bipyridin-1-ium dibromide is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactants or micelle formation, distinguishing it from other bipyridine derivatives that lack such functionality.
Propriétés
Numéro CAS |
101021-33-4 |
|---|---|
Formule moléculaire |
C22H34Br2N2 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
1-dodecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-14-19-24-20-15-12-17-22(24)21-16-11-13-18-23-21;;/h11-13,15-18,20H,2-10,14,19H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
FRALTIYMMOYQOK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


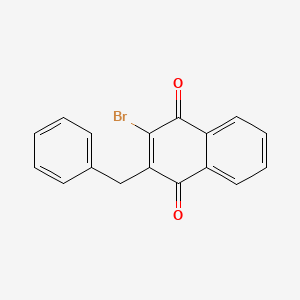
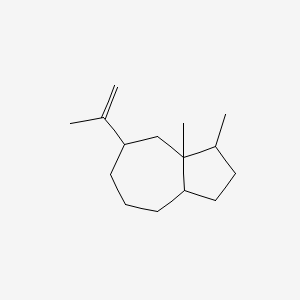
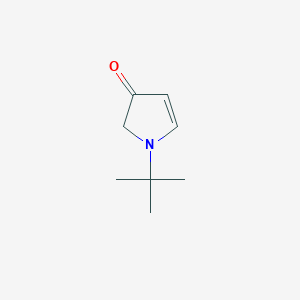
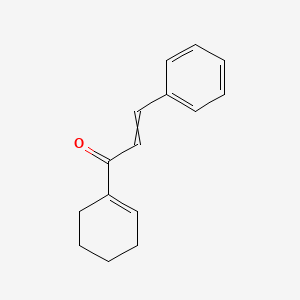
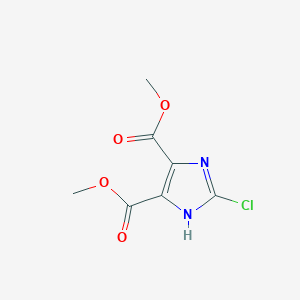
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
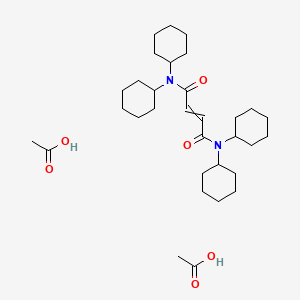

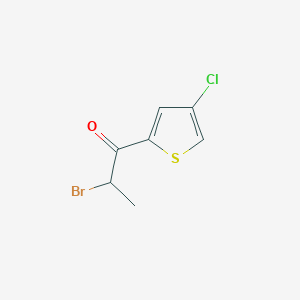
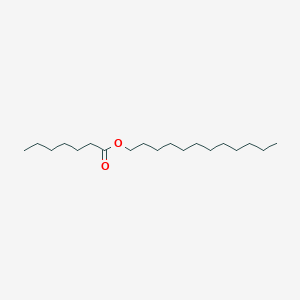
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
